N-(4-cyanophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide
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Overview
Description
N-(4-cyanophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a cyanophenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with the cyanophenyl and fluorophenyl groups. Common reagents used in these reactions include nitration and halogenation agents such as Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and NH4NO3 .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-cyanophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-cyanophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide include:
- N-(4-Fluorophenyl)cyclopentanecarboxamide
- N-(4-Halo-2-nitrophenyl)benzenesulfonamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and its versatility in chemical reactions makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(4-cyanophenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-17-7-5-15(6-8-17)20(26)24-11-1-2-16(13-24)19(25)23-18-9-3-14(12-22)4-10-18/h3-10,16H,1-2,11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAOQLLXSFQUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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